![molecular formula C13H10FNO2 B186396 N-(4-Fluorophenyl)anthranilic acid CAS No. 54-60-4](/img/structure/B186396.png)
N-(4-Fluorophenyl)anthranilic acid
Overview
Description
N-(4-Fluorophenyl)anthranilic acid, also known as 2-(4-fluoroanilino)benzoic acid, is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol . It is a derivative of anthranilic acid, where the amino group is substituted with a 4-fluorophenyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Fluorophenyl)anthranilic acid can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with phthalic anhydride in the presence of a catalyst, such as polyphosphoric acid, to form the desired product . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorophenyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
N-(4-Fluorophenyl)anthranilic acid has diverse applications in scientific research:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
- Catalyst Development : Used in exploring new chemical reactions and catalysts.
Biology
- Enzyme Interaction Studies : The compound is utilized to study enzyme interactions and protein labeling due to its ability to form stable complexes with biological molecules.
- Mechanism of Action : It can inhibit specific enzymes by binding to their active sites, impacting metabolic pathways.
Medicine
- Anti-inflammatory Agents : Derivatives of this compound demonstrate potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes.
- Analgesic Properties : Investigated for pain-relieving effects in various animal models.
- Anticancer Activity : Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines.
This compound exhibits various biological activities:
- Anticancer Activity :
- In vitro studies have shown significant cytotoxic effects against cancer cell lines such as HEPG2 (Liver), MCF7 (Breast), SW1116 (Colon), and BGC823 (Stomach).
Cell Line | IC (µM) |
---|---|
HEPG2 | 1.18 ± 0.14 |
MCF7 | 4.18 ± 0.05 |
SW1116 | 2.71 ± 0.18 |
BGC823 | Varies |
- Anti-inflammatory Properties :
- Compounds derived from this compound have shown efficacy in reducing inflammation through cyclooxygenase inhibition.
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of this compound:
- Inhibition of Cancer Cell Growth :
- Structure-Activity Relationship Studies :
- Biological Evaluation of Novel Compounds :
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
- N-(3-Fluorophenyl)anthranilic acid
- N-(2-Fluorophenyl)anthranilic acid
- N-(4-Chlorophenyl)anthranilic acid
- N-(4-Bromophenyl)anthranilic acid
Comparison: N-(4-Fluorophenyl)anthranilic acid is unique due to the presence of the fluorine atom at the para position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs . For example, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules .
Biological Activity
N-(4-Fluorophenyl)anthranilic acid, also known as 2-(4-fluoroanilino)benzoic acid, is an anthranilic acid derivative with significant biological activity. This compound is characterized by a fluorine atom at the para position of the phenyl ring, which influences its chemical properties and biological interactions. This article explores its biological activities, mechanisms of action, synthesis, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 231.22 g/mol
- Structural Features :
- Contains an amino group (-NH) and a carboxylic acid group (-COOH).
- The para-positioned fluorine atom enhances its reactivity and biological profile.
This compound exhibits various biological activities primarily through interactions with specific enzymes:
- Enzyme Interactions :
- It has been shown to interact with L-amino-acid oxidase and D-amino-acid oxidase , which are crucial for amino acid metabolism.
- These interactions can modulate physiological processes, impacting cell signaling and metabolic pathways.
Biological Activities
The compound has demonstrated a range of biological activities, including:
- Anticancer Activity :
- Research indicates that derivatives of anthranilic acids, including this compound, show potential as anticancer agents. In vitro studies have reported significant cytotoxic effects against various cancer cell lines.
Cell Line | IC (µM) | Reference |
---|---|---|
HEPG2 (Liver) | 1.18 ± 0.14 | |
MCF7 (Breast) | 4.18 ± 0.05 | |
SW1116 (Colon) | 2.71 ± 0.18 | |
BGC823 (Stomach) | Varies |
-
Anti-inflammatory Properties :
- Compounds derived from this compound have shown potential as anti-inflammatory agents, acting through inhibition of cyclooxygenase (COX) enzymes.
-
Analgesic Effects :
- Similar derivatives have been investigated for their pain-relieving properties in various animal models.
Synthesis Methods
This compound can be synthesized using several methods:
-
Direct Fluorination :
- Introduction of the fluorine atom at the para position via electrophilic aromatic substitution.
-
Coupling Reactions :
- Combining anthranilic acid with fluorinated aniline derivatives under acidic or basic conditions.
-
Refluxing Techniques :
- Refluxing a mixture of anthranilic acid and para-fluoroaniline in a suitable solvent to facilitate the reaction.
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of this compound:
- A study demonstrated that anthranilic acid derivatives inhibited cell growth in pancreatic cancer cells by interfering with polyamine biosynthesis pathways, showing promise for further development as anticancer agents .
- Another investigation into the structure-activity relationship (SAR) of anthranilic acid derivatives revealed that modifications at the para position significantly affect their potency against various cancer types .
Properties
IUPAC Name |
2-(4-fluoroanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLBCADRCGKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202307 | |
Record name | Anthranilic acid, N-(p-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-60-4 | |
Record name | 2-[(4-Fluorophenyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranilic acid, N-(p-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-(p-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-fluorophenyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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